3'-Chloro-biphenyl-3-carboxylic acid
Overview
Description
3'-Chloro-biphenyl-3-carboxylic acid is a compound related to biphenyl carboxylic acids, which have been the subject of various studies due to their chemical properties and potential applications.
Synthesis Analysis
- Patel et al. (2009) describe the synthesis of novel biphenyl carboxylic acid derivatives, including those with chloro substitutions, by reacting biphenyl 4-carboxylic acid hydrazide with different aromatic aldehydes and chloro acetyl chloride (Patel, Malik, & Bhatt, 2009).
Molecular Structure Analysis
- Blackburn, Dobson, & Gerkin (1996) explored the molecular structure of biphenyl-3-carboxylic acid, noting the dihedral angles between the phenyl rings and characterizing the hydrogen bonding (Blackburn, Dobson, & Gerkin, 1996).
Chemical Reactions and Properties
- Ahmad et al. (2002) synthesized and characterized tri- and diorganotin(IV) carboxylates with biphenyl-3-carboxylic acid, demonstrating various chemical reactions and biological activities (Ahmad et al., 2002).
Physical Properties Analysis
- Dobson & Gerkin (1998) examined the layered structure of biphenyl-2-carboxylic acid, which is structurally similar to 3'-Chloro-biphenyl-3-carboxylic acid, providing insights into the physical properties of these compounds (Dobson & Gerkin, 1998).
Chemical Properties Analysis
- Shao et al. (2016) explored the use of biphenyl-tricarboxylic acid in synthesizing metal–organic frameworks, which sheds light on the chemical properties and potential applications of similar biphenyl carboxylic acids (Shao et al., 2016).
Scientific Research Applications
Synthetic Organic Chemistry
Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry . They are omnipresent in medicinally active compounds, marketed drugs, and natural products . Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
Medicinal Chemistry
Biphenyl carboxylic acid derivatives have been used as potent URAT1 inhibitors . URAT1 is a clinically validated target for the treatment of hyperuricemia and gout . Two series of biphenyl carboxylic acids were designed based on the structures of URAT1 inhibitors Epaminurad and Telmisartan via a strategy of pharmacophore fusion . Fifty-one novel compounds were synthesized and most of them showed obvious inhibition against human URAT1 . A1 and B21 were identified as the most potent URAT1 inhibitors in series A and B, respectively . They exhibited IC50 values of 0.93 μM and 0.17 μM, which were comparable or superior to the clinical uricosuric drug benzbromarone .
Production of Polymers and Biopolymers
Carboxylic acids and their derivatives, including biphenyl carboxylic acids, are used in the production of polymers and biopolymers . These materials have a wide range of applications, including in the manufacturing of plastics, textiles, and other materials .
Surface Modification of Nanomaterials
Carboxylic acids, including biphenyl carboxylic acids, can be used for the surface modification of nanomaterials . This includes the modification of the surface of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene . These modified nanomaterials can then be used in a variety of fields, including medicine and pharmacy .
Anti-Inflammatory and Antipyretic Drugs
Biphenyl carboxylic acid derivatives have been used in the production of various drugs . For example, fenbufen and flurbiprofen, which contain the biphenyl nucleus, have shown noteworthy biological activities, such as antipyretic properties and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .
Treatment of Acne Vulgaris
6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, a biphenyl carboxylic acid derivative, is used in the production of adapalene . Adapalene is a third-generation topical retinoid primarily used for treating acne vulgaris, and it also has anti-inflammatory and antibacterial properties .
Safety And Hazards
3’-Chloro-biphenyl-3-carboxylic acid is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation routes1. It is harmful if swallowed, in contact with skin, or if inhaled1. Safety measures include avoiding breathing dust, washing thoroughly after handling, and using only outdoors or in a well-ventilated area1.
Future Directions
The future directions of 3’-Chloro-biphenyl-3-carboxylic acid are not specified in the retrieved data. However, the development of new synthesis methods, such as the catalytic protodeboronation of alkyl boronic esters, could potentially be applied to the synthesis of this compound2.
properties
IUPAC Name |
3-(3-chlorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYOMAWUBKMNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373888 | |
Record name | 3'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-biphenyl-3-carboxylic acid | |
CAS RN |
168619-06-5 | |
Record name | 3′-Chloro[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168619-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Chloro-biphenyl-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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